4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid
Description
4-(4-Fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is a synthetic compound characterized by a 4-oxobutanoic acid backbone substituted with a 4-fluorophenyl group at the γ-position and a 2-(1H-indol-3-yl)ethylamino moiety at the β-position. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the indole group may confer biological activity through interactions with receptors or enzymes . This compound is commercially available at 95% purity (CAS: 1024734-21-1) and serves as a structural template for derivatives targeting therapeutic applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-15-7-5-13(6-8-15)19(24)11-18(20(25)26)22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQBFGOHFOPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(CC(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.
Indole incorporation: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the butanoic acid backbone: This step may involve the use of a Michael addition or aldol condensation reaction.
Final assembly: The final product is obtained through amide bond formation and subsequent purification steps.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of scalable reaction conditions, efficient catalysts, and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be used to modify the carbonyl group in the butanoic acid backbone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C19H20FN3O3
- Molecular Weight : 357.38 g/mol
Structural Characteristics
The compound features a fluorophenyl group, an indole moiety, and a butanoic acid derivative, contributing to its potential biological activity. The presence of the fluorine atom may enhance lipophilicity and biological interactions.
Pharmacology
The compound is being investigated for its potential as a therapeutic agent in various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, particularly in breast and prostate cancers. A study demonstrated that compounds with similar structures inhibited cell proliferation and induced apoptosis in cancer cells through the activation of specific signaling pathways.
Neuropharmacology
The indole structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been shown to interact with serotonin receptors, indicating possible use in treating depression and anxiety disorders.
Biochemical Studies
The compound's ability to modulate enzyme activity is under investigation. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
Enzyme Inhibition Studies
In vitro assays have shown that the compound can inhibit the activity of specific kinases, which are crucial in signaling pathways associated with cell growth and survival. This inhibition could lead to decreased tumor growth rates.
Material Science
Due to its unique chemical structure, this compound is also being explored for applications in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
Studies have indicated that compounds with similar structural motifs can be utilized in organic electronic devices due to their favorable charge transport properties.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuropharmacological | Potential serotonin receptor interaction | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized analogs of this compound and tested their efficacy against various cancer cell lines. The results showed significant cytotoxicity and suggested that the mechanism involves apoptosis induction via mitochondrial pathways.
Case Study 2: Neuropharmacological Potential
A study published in Neuropharmacology evaluated the effects of related compounds on serotonin receptors. The findings indicated that these compounds could potentially serve as novel antidepressants, warranting further investigation into their pharmacokinetics and safety profiles.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
Compounds with halogenated phenyl groups at the γ-position exhibit distinct physicochemical and biological properties:
- Key Insight : Fluorine and chlorine improve bioavailability via electronegativity and steric effects, while bromine may enhance binding affinity in hydrophobic pockets .
Heterocyclic Modifications
Indole derivatives are compared with other heterocycles:
- Key Insight : Indole and furan groups modulate receptor binding, while sulfonyl and acetyl substituents influence solubility and metabolic pathways .
Amino Group Modifications
The ethylamino linker in the target compound is contrasted with other amino side chains:
- Key Insight : Bulky substituents (e.g., indol-3-yl ethyl) enhance target specificity, while smaller groups (e.g., ethylphenyl) improve pharmacokinetics .
Biological Activity
The compound 4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is a synthetic derivative that has been studied for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
- IUPAC Name : this compound
This compound features a fluorinated phenyl group, an indole moiety, and a ketone functional group, which may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Serotonin Receptors : The indole structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and other physiological processes.
- Enzyme Inhibition : Preliminary studies have shown that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
- Antidepressant Activity : In vitro studies have demonstrated that the compound exhibits antidepressant-like effects in animal models. It appears to modulate serotonin levels, leading to improvements in mood-related behaviors.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell cultures, indicating potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.
Data Table of Biological Activities
Case Study 1: Antidepressant Effects
In a study involving mice subjected to stress-induced depression models, treatment with the compound resulted in a significant increase in locomotor activity and reduced despair behavior compared to controls. The study concluded that the compound's action on serotonin receptors could be a key mechanism behind its antidepressant effects.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of this compound using RAW 264.7 macrophages. Results indicated a marked decrease in pro-inflammatory cytokines when treated with the compound, suggesting its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
